

Application Notes & Protocols: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Rose Oxide

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Compound of Interest

Compound Name: *Rose oxide*

Cat. No.: B1217891

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These application notes provide a comprehensive overview and detailed protocols for the analysis of **rose oxide** using Gas Chromatography-Mass Spectrometry (GC-MS). **Rose oxide** is a key fragrance compound found in essential oils, wines, and various botanical extracts.[1][2][3] Its accurate identification and quantification are crucial for quality control, authenticity assessment, and research in fields ranging from perfumery to pharmacology.

Introduction to Rose Oxide and its Analysis

Rose oxide (C₁₀H₁₈O) is a monoterpene ether known for its characteristic floral, rosy scent. [4] It exists as two diastereomers, **cis-rose oxide** and **trans-rose oxide**, each with distinct olfactory properties. The analysis of **rose oxide** is often challenging due to its volatility and the complexity of the matrices in which it is found.[1] Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred analytical technique for its separation, identification, and quantification due to its high sensitivity and specificity.[1][5][6]

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix.

2.1.1. Headspace Solid-Phase Microextraction (HS-SPME)

This technique is ideal for the analysis of volatile compounds in liquid samples like wine or aqueous extracts.[1]

- Materials:

- 20 mL glass vial with a magnetic stirring bar.
- SPME fiber assembly (e.g., DVB/CAR/PDMS, 50/30 µm).[1]
- Sodium chloride (NaCl).
- Internal standard (e.g., 2-octanol).[1]

- Protocol:

- Place 8 mL of the liquid sample into a 20 mL glass vial.[1]
- Add 2.0 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.[1]
- Add a known concentration of an internal standard (e.g., 2-octanol at a final concentration of 400 µg/L).[1]
- Seal the vial and place it in a water bath with magnetic stirring.
- Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60°C).
- Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

2.1.2. Hydrodistillation

This method is suitable for extracting essential oils from plant materials, such as rose petals.[2][5][7]

- Materials:

- Clevenger-type apparatus.[[2](#)]
- Fresh or dried plant material (e.g., 500 g of fresh rose petals).[[2](#)]
- Distilled water (e.g., 4 L).[[2](#)]
- Anhydrous sodium sulfate.[[2](#)]
- Protocol:
 - Place the plant material in a round-bottom flask with distilled water.[[2](#)]
 - Connect the flask to the Clevenger apparatus and a condenser.
 - Heat the flask to boiling and continue the distillation for a specified time (e.g., 3-5 hours). [[2](#)]
 - Collect the essential oil that separates from the aqueous distillate.
 - Dry the collected essential oil over anhydrous sodium sulfate.[[2](#)]
 - Store the essential oil at 4°C in a dark vial until analysis.[[2](#)]
 - For GC-MS analysis, dilute the essential oil in a suitable solvent (e.g., hexane).[[2](#)]

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of **rose oxide**. These may need to be optimized based on the specific instrument and sample.

- Gas Chromatograph (GC):
 - Injector: Split/splitless injector, operated in splitless mode for trace analysis or with a split ratio (e.g., 1:20) for concentrated samples.[[2](#)]
 - Injector Temperature: 250°C.[[2](#)]
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.[[2](#)]

- Column: A polar capillary column such as DB-WAX or HP-INNOWax (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for good separation of isomers.[6][8][9]
- Oven Temperature Program:
 - Initial temperature: 50-60°C, hold for 2-5 minutes.[2][6]
 - Ramp 1: Increase to 115°C at 10°C/min.[6]
 - Ramp 2: Increase to 240-250°C at 3-10°C/min.[2][6]
 - Final hold: 5-10 minutes.[6]
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[2][10]
 - Mass Range: 35-500 m/z.[2]
 - Source Temperature: 230°C.[9]
 - Transfer Line Temperature: 250-300°C.[2]
 - Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation: Quantitative Analysis of Rose Oxide

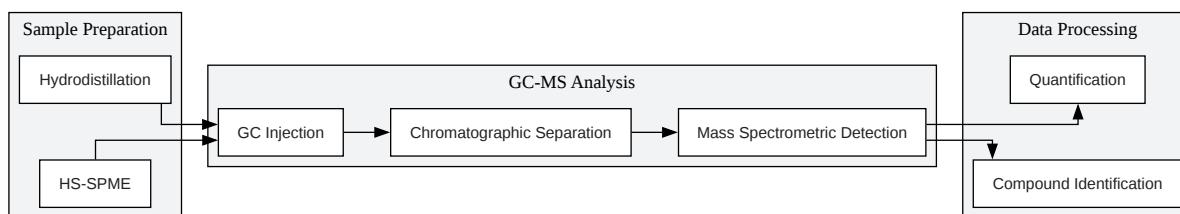
The concentration of **rose oxide** can vary significantly depending on the source. The following table summarizes quantitative data from different studies.

Sample Type	Rose Oxide Concentration	Analytical Method	Reference
Wine (Simulated)	Calibration Curve Based	HS-SPME-GC-MS	[1]
Rosa damascena Essential Oil	Not explicitly quantified, but identified as a component	GC/MS-MS	[2]
Rose Oil	25.9 mM in calibration standard	GC-FID	[8]
Rose-based Products (High-Temp Extract)	Detected as a key aroma compound	HS-SPME-GC-MS	[6]

Visualization of Experimental Workflow and Data Analysis

Experimental Workflow for GC-MS Analysis

The following diagram illustrates the general workflow for the GC-MS analysis of **rose oxide** from sample preparation to data acquisition.

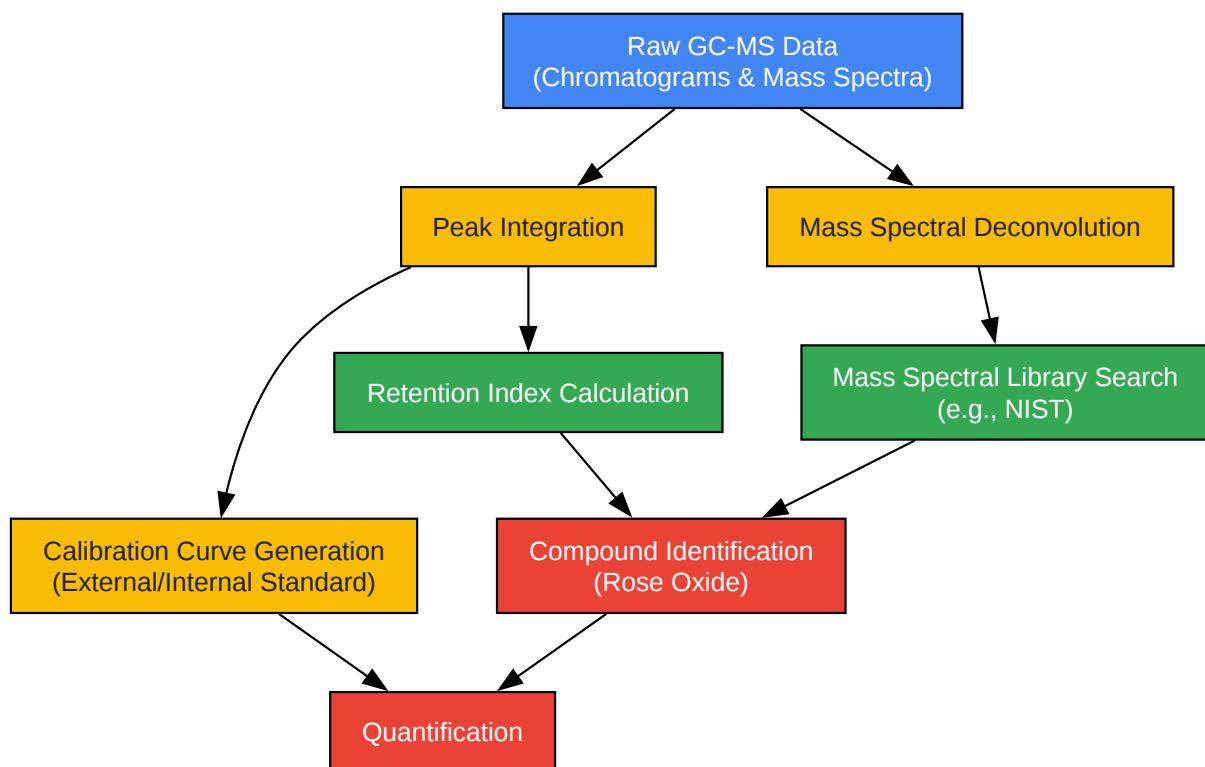


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Caption: General experimental workflow for GC-MS analysis of **rose oxide**.

Logical Relationship for Data Analysis

This diagram outlines the logical steps involved in processing the raw data obtained from the GC-MS analysis to identify and quantify **rose oxide**.



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Caption: Logical workflow for the analysis of GC-MS data.

Conclusion

The protocols and information provided herein offer a solid foundation for the successful GC-MS analysis of **rose oxide**. Adherence to proper sample preparation techniques and optimization of instrumental parameters are paramount for achieving accurate and reproducible

results. The provided workflows can be adapted to specific research needs, contributing to advancements in natural product chemistry, flavor and fragrance analysis, and quality control.

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